molecular formula C5H9NO4 B073799 5-Methyl-5-nitro-1,3-dioxane CAS No. 1194-36-1

5-Methyl-5-nitro-1,3-dioxane

Cat. No. B073799
CAS RN: 1194-36-1
M. Wt: 147.13 g/mol
InChI Key: AENNTASTLOXXMY-UHFFFAOYSA-N
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Patent
US04567302

Procedure details

2-Nitro-2-methyl-1,3-propanediol 405.00 grams (3.00 moles), 98% trioxane 92.80 grams (1.00 mole), p-toluenesulfonic acid 3.00 grams (0.016 mole), and benzene 600 ml were placed in a two liter three-necked RB flask. The flask was fitted with a thermometer, a mechanical stirrer and a Dean-Stark trap connected to a condenser. The mixture was stirred and refluxed. The slurry gradually became a homogeneous solution (usually about 30 minutes after heating started) and the benzene-water azeotrope started to distill over. Refluxing was continued until 45 ml of water was collected (i.e., approximately four hours). During this period the solution temperature was between 78° C. and 82° C. After 45 ml of water had been collected, the reaction mixture was cooled and neutralized with 3 ml triethylamine. Benzene was distilled from the clear solution first at atmospheric pressure (approximately 415 ml benzene was recovered at a solution temperature of 82° C.-100° C.) and then at about 125 mm of pressure (approximately 120 ml benzene was recovered at a solution temperature of about 48° C.-110° C.). A clear, pale-yellow, viscous liquid, 450.67 grams, containing a mixture of the reaction products polynitroformal and 5-methyl-5-nitro-1,3-dioxane was obtained as the resulting product.
Quantity
405 g
Type
reactant
Reaction Step One
Quantity
92.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]([CH3:9])([CH2:7][OH:8])[CH2:5][OH:6])([O-:3])=[O:2].O1CC[CH2:13]OO1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>C1C=CC=CC=1.O>[CH3:9][C:4]1([N+:1]([O-:3])=[O:2])[CH2:7][O:8][CH2:13][O:6][CH2:5]1 |f:4.5|

Inputs

Step One
Name
Quantity
405 g
Type
reactant
Smiles
[N+](=O)([O-])C(CO)(CO)C
Name
Quantity
92.8 g
Type
reactant
Smiles
O1OOCCC1
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
600 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1.O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a thermometer, a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a Dean-Stark trap connected to a condenser
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
usually about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
after heating
DISTILLATION
Type
DISTILLATION
Details
to distill over
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
was collected (i.e., approximately four hours)
Duration
4 h
WAIT
Type
WAIT
Details
During this period the solution temperature was between 78° C. and 82° C
CUSTOM
Type
CUSTOM
Details
After 45 ml of water had been collected
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
Benzene was distilled from the clear solution first at atmospheric pressure (approximately 415 ml benzene
CUSTOM
Type
CUSTOM
Details
was recovered at a solution temperature of 82° C.-100° C.) and then at about 125 mm of pressure (approximately 120 ml benzene
CUSTOM
Type
CUSTOM
Details
was recovered at a solution temperature of about 48° C.-110° C.)
ADDITION
Type
ADDITION
Details
A clear, pale-yellow, viscous liquid, 450.67 grams, containing
ADDITION
Type
ADDITION
Details
a mixture of the reaction products polynitroformal

Outcomes

Product
Name
Type
product
Smiles
CC1(COCOC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.